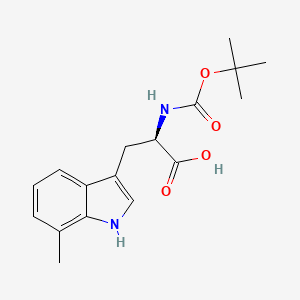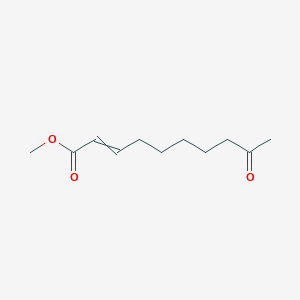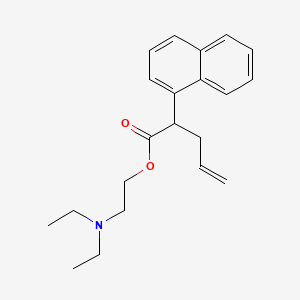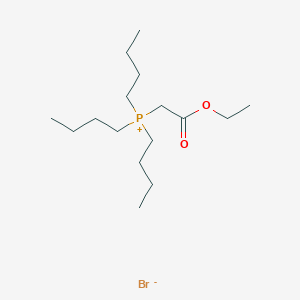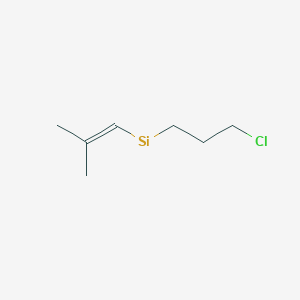
3-Chloropropyldimethylvinylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropyldimethylvinylsilane is an organosilicon compound with the molecular formula C7H15ClSi. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound is characterized by the presence of a vinyl group, a chloropropyl group, and two methyl groups attached to a silicon atom. This structure imparts the compound with reactivity that is useful in multiple chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloropropyldimethylvinylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of allyl chloride with chlorodimethylsilane, followed by the addition of vinylmagnesium chloride in tetrahydrofuran (THF) . The reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of raw materials to the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Chloropropyldimethylvinylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.
Polymerization: The vinyl group can also undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions may require the presence of a catalyst or initiator to proceed efficiently.
Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are commonly used to initiate the polymerization of the vinyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, alkoxy, or thiol groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include organosilicon polymers with varying molecular weights and properties.
科学研究应用
3-Chloropropyldimethylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups, which can enhance the properties of biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: this compound is used in the production of sealants, adhesives, and coatings.
作用机制
The mechanism of action of 3-Chloropropyldimethylvinylsilane involves its ability to form covalent bonds with other molecules through its reactive vinyl and chloropropyl groups. The vinyl group can undergo addition reactions, while the chloropropyl group can participate in substitution reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
3-Chloropropyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of two methyl groups and a vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups, lacking the chloropropyl group.
Chlorodimethylvinylsilane: Similar but lacks the propyl chain, containing only a chlorine atom directly attached to the silicon.
Uniqueness
3-Chloropropyldimethylvinylsilane is unique due to the combination of its vinyl and chloropropyl groups, which provide dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Its versatility makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C7H13ClSi |
|---|---|
分子量 |
160.71 g/mol |
InChI |
InChI=1S/C7H13ClSi/c1-7(2)6-9-5-3-4-8/h6H,3-5H2,1-2H3 |
InChI 键 |
UOCBTJXBCPCARQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C[Si]CCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


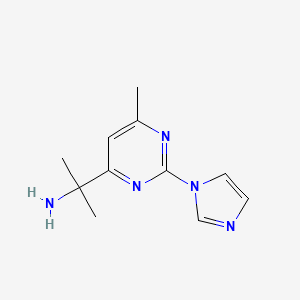
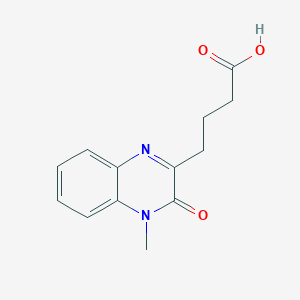
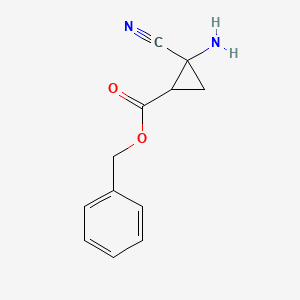

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
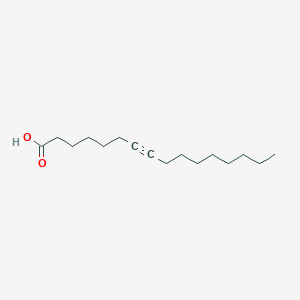
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
